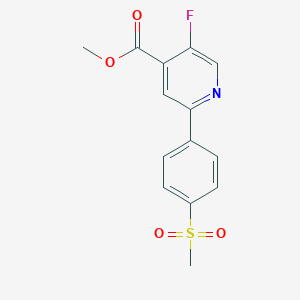
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorine atom at the 5th position, a methylsulfonyl group attached to a phenyl ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amine group is sulfonated using methylsulfonyl chloride in the presence of a base like pyridine to introduce the methylsulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems, which can provide insights into drug metabolism and toxicity.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards enzymes or receptors. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-fluoro-2-(4-methylphenyl)isonicotinate: Lacks the sulfonyl group, which may result in different biological activity and chemical reactivity.
Methyl 5-chloro-2-(4-(methylsulfonyl)phenyl)isonicotinate: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)benzoate: Replacement of the isonicotinate moiety with a benzoate group can affect its pharmacokinetic properties.
Uniqueness: Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate is unique due to the combination of the fluorine atom and the methylsulfonyl group, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12FNO4S |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
methyl 5-fluoro-2-(4-methylsulfonylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12FNO4S/c1-20-14(17)11-7-13(16-8-12(11)15)9-3-5-10(6-4-9)21(2,18)19/h3-8H,1-2H3 |
InChI Key |
JRDYLHXUOYBQJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















